molecular formula C18H13F2N3O3 B2601993 N-(2-fluorophenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide CAS No. 941969-58-0

N-(2-fluorophenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide

Cat. No. B2601993
CAS RN: 941969-58-0
M. Wt: 357.317
InChI Key: PKHFWSFTCCNXSI-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide, also known as FP-3, is a synthetic compound that has been extensively studied for its potential applications in scientific research. FP-3 belongs to the class of pyridazine derivatives and has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Scientific Research Applications

Synthesis and Antimicrobial Studies

A study on fluoroquinolone-based compounds, including a range of synthesized 2-substituted phenyl-3-{1-cyclopropyl-6-fluoro-7-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxo-1,4-dihydroquinoline} carboxamido-1,3-thiazolidin-4-ones, highlighted their antimicrobial properties. These compounds, derived from lead molecules and further reacted to yield a series of compounds, were tested for antifungal and antibacterial activities, showcasing potential applications in antimicrobial therapy (Patel & Patel, 2010).

Cancer Research and Inhibitory Effects

Research into N-substituted pyridine and pyridazinone derivatives has shown promising anticancer activities. These studies involve the synthesis and characterization of compounds with potential cytotoxic effects against various cancer cell lines, suggesting their utility in developing new anticancer therapies. Specifically, compounds like 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide have been synthesized and evaluated for their ability to inhibit cancer cell proliferation (Hao et al., 2017).

Design and Synthesis for Kinase Inhibition

The discovery and development of selective Met kinase inhibitors involve the synthesis of N-substituted pyridine and pyridazinone derivatives, showing efficacy in preclinical models of cancer. These compounds, including BMS-777607, demonstrate potent inhibitory activity against the Met kinase superfamily, offering insights into the design of new therapeutic agents for cancer treatment (Schroeder et al., 2009).

Antioxidant and Enzyme Inhibition Studies

Studies on triazole derivatives, including 4-(2-fluorophenyl)-3-(3-methoxybenzyl)-1H-1,2,4-triazol-5(4H)-one, have explored their biological profiles, revealing moderate enzyme inhibition potential against acetylcholinesterase and α-glucosidase. This research contributes to the understanding of the mechanisms underlying the biological activities of these compounds and their potential applications in treating diseases like Alzheimer's and diabetes (Saleem et al., 2018).

Electrochromic and Fluorescent Probes

Research into aromatic polyamides and fluorescent chemosensors has led to the development of compounds with electrochromic properties and sensing abilities for specific ions. These studies highlight the versatility of N-substituted phenyl compounds in creating materials and sensors with potential applications in electronics and diagnostics, illustrating the broad scope of research applications for these chemical entities (Liou & Chang, 2008).

properties

IUPAC Name

N-(2-fluorophenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F2N3O3/c1-26-15-10-16(24)23(12-8-6-11(19)7-9-12)22-17(15)18(25)21-14-5-3-2-4-13(14)20/h2-10H,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKHFWSFTCCNXSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N(N=C1C(=O)NC2=CC=CC=C2F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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